molecular formula C15H13BrClNO5S B5425014 methyl 2-[5-(3-bromo-5-chloro-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate

methyl 2-[5-(3-bromo-5-chloro-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate

Cat. No. B5425014
M. Wt: 434.7 g/mol
InChI Key: XRLVWWSTGMHDKB-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the thiazolidinedione ring, followed by the introduction of the benzylidene linker, and finally the attachment of the propanoate ester group. Each of these steps would require specific reagents and reaction conditions, and would need to be optimized to maximize yield and purity .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazolidinedione ring, benzylidene linker, and propanoate ester group would give the molecule a complex three-dimensional shape. The bromo, chloro, and methoxy substituents on the benzylidene ring would also contribute to the overall structure of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups and substituents. The thiazolidinedione ring, benzylidene linker, and propanoate ester group would all be potential sites of reactivity. The bromo, chloro, and methoxy substituents on the benzylidene ring could also participate in reactions, depending on the specific conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. The presence of the thiazolidinedione ring, benzylidene linker, and propanoate ester group, as well as the bromo, chloro, and methoxy substituents on the benzylidene ring, would all contribute to these properties .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, thiazolidinediones are known to have antidiabetic activity, so if this compound were intended for use as a drug, it might act by modulating the activity of certain proteins involved in glucose metabolism .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used. Proper safety precautions should always be taken when working with chemicals, including the use of appropriate personal protective equipment and adherence to safe handling procedures .

Future Directions

The future directions for research on this compound could include further studies to optimize its synthesis, investigate its reactivity, determine its physical and chemical properties, and explore its potential uses. This could involve both experimental work and computational modeling .

properties

IUPAC Name

methyl 2-[(5E)-5-[(3-bromo-5-chloro-4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrClNO5S/c1-7(14(20)23-3)18-13(19)11(24-15(18)21)6-8-4-9(16)12(22-2)10(17)5-8/h4-7H,1-3H3/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRLVWWSTGMHDKB-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)N1C(=O)C(=CC2=CC(=C(C(=C2)Br)OC)Cl)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)OC)N1C(=O)/C(=C\C2=CC(=C(C(=C2)Br)OC)Cl)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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